5-amino-1H-indole-2-carboxamide
Overview
Description
5-amino-1H-indole-2-carboxamide is a compound with the CAS Number: 1341044-72-1 . It has a molecular weight of 175.19 . This compound is stored at room temperature and is available in powder form . It has been used in the preparation of potential fructose bisphosphatase inhibitors .
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives, including 5-amino-1H-indole-2-carboxamide, involves the coupling of 5-substituted indole-2-carboxylic acids with various amines . This process is carried out in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis
5-amino-1H-indole-2-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 175.19 .Scientific Research Applications
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
Indole-2-carboxamides, including derivatives similar to "5-amino-1H-indole-2-carboxamide," have been investigated for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Modifications at the C3 and C5 positions of the indole ring, including the introduction of amino groups and electron-withdrawing groups, significantly impact the binding affinity and cooperativity with CB1 receptors. These findings suggest potential applications in designing new therapeutic agents targeting the endocannabinoid system (Leepakshi Khurana et al., 2014).
5-HT4 Receptor Antagonists
Indole derivatives, including those structurally related to "5-amino-1H-indole-2-carboxamide," have been synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. These compounds, particularly when modified at the N-1 position of the aromatic heterocycle, showed potent 5-HT4 receptor antagonist activity. Such compounds could have implications in treating gastrointestinal disorders and other conditions where 5-HT4 receptor modulation is beneficial (J. Schaus et al., 1998).
Antioxidant Potentials
Novel indole-2-carboxylic acid derivatives, structurally similar to "5-amino-1H-indole-2-carboxamide," have been synthesized and screened for antioxidant activity. Certain derivatives exhibited significant antioxidant properties, highlighting the potential of indole-based compounds in developing antioxidant therapies (N. Naik et al., 2012).
Anticancer Agents
Indole derivatives have been explored for their anticancer properties. For instance, novel indole derivatives linked to the pyrazole moiety were developed as antitumor agents, showing good-to-excellent antitumor activity in vitro against various human cancer types. These findings underscore the potential of indole-2-carboxamide derivatives in cancer therapy (Ashraf S. Hassan et al., 2021).
Topoisomerase II Inhibitors
New indole derivatives of ursolic acid, with modifications including N-(aminoalkyl)carboxamide side chains, have been synthesized and evaluated for their cytotoxic activities against human hepatocarcinoma cell lines. These compounds, particularly those with potent activity and low cytotoxicity to normal cells, highlight the therapeutic potential of indole-2-carboxamide derivatives as topoisomerase II inhibitors in cancer treatment (A-Liang Li et al., 2020).
Safety And Hazards
Future Directions
The experimental results of the studies on 5-amino-1H-indole-2-carboxamide promote its consideration as a starting point for the development of novel and more potent antibacterial agents in the future . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
5-amino-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHJBYONCEVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-indole-2-carboxamide | |
CAS RN |
1341044-72-1 | |
Record name | 5-amino-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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